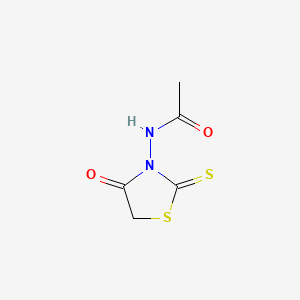
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile: is a chemical compound with the molecular formula C9H3Cl3N3 It is a derivative of benzenetricarbonitrile, where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 1,3,5-trihydroxy-2,4,6-tricyanobenzene.
Reduction: Formation of 1,3,5-triaminobenzene.
Oxidation: Formation of 1,3,5-benzenetricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-benzenetricarbonitrile, 2,4,6-trichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Benzenetricarbonitrile: The parent compound without chlorine substitutions.
2,4,6-Trifluoro-1,3,5-benzenetricarbonitrile: A similar compound with fluorine substitutions instead of chlorine.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Another chlorinated derivative with nitro groups.
Uniqueness: 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
3638-98-0 |
|---|---|
Molekularformel |
C9Cl3N3 |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
2,4,6-trichlorobenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C9Cl3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 |
InChI-Schlüssel |
LBLQEGBXQYLSEP-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)C#N)Cl |
| 3638-98-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)




![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)



